![molecular formula C16H24N4O2 B2941454 1-Methyl-4-({4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)pyrrolidin-2-one CAS No. 2380077-86-9](/img/structure/B2941454.png)
1-Methyl-4-({4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-({4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core substituted with a piperidine ring and a pyrimidine moiety
Preparation Methods
The synthesis of 1-Methyl-4-({4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The preparation of the compound may involve the coupling of a pyrrolidinone derivative with a piperidine and pyrimidine-containing boronic acid or ester.
Chemical Reactions Analysis
1-Methyl-4-({4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine moieties, using reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions like the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Scientific Research Applications
1-Methyl-4-({4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, including antimicrobial and antiviral properties.
Materials Science: It can be used in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound may serve as a molecular probe in biological studies to investigate cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-Methyl-4-({4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrimidine moiety may interact with nucleic acids or proteins, affecting cellular processes. The compound’s piperidine ring can modulate receptor activity or enzyme function, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-4-({4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)pyrrolidin-2-one can be compared with similar compounds such as:
Imidazole Derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Pyrrolidinone Derivatives: Similar to the compound , these derivatives are used in the synthesis of pharmaceuticals and materials.
Piperidine Derivatives: These compounds are known for their pharmacological properties and are used in drug development.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-methyl-4-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-12-8-17-16(18-9-12)22-14-3-5-20(6-4-14)11-13-7-15(21)19(2)10-13/h8-9,13-14H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPZUSRHGAZJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3CC(=O)N(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
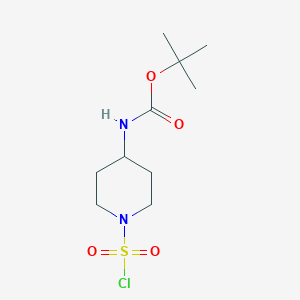
![Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate](/img/structure/B2941372.png)
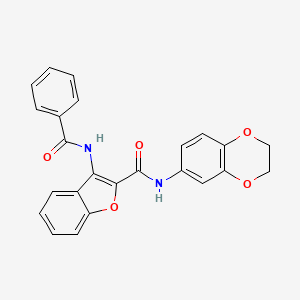
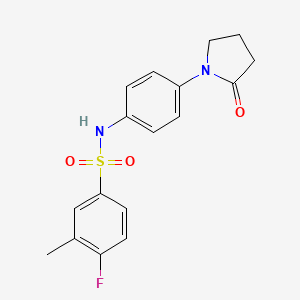
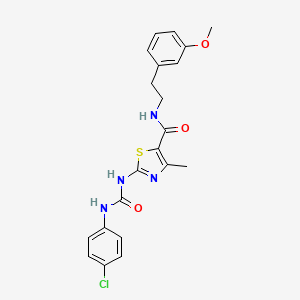
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2941381.png)
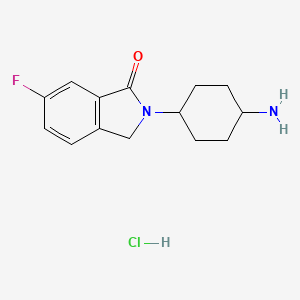
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2941383.png)
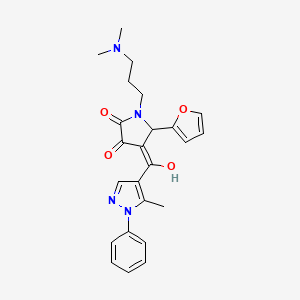
![N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide](/img/structure/B2941387.png)
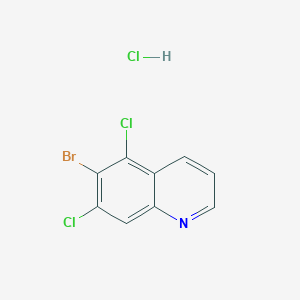
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclopentylacetamide](/img/structure/B2941390.png)
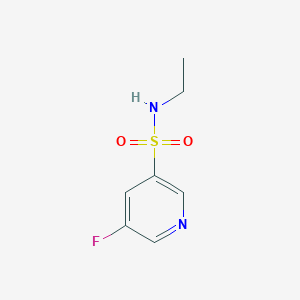
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2941392.png)
